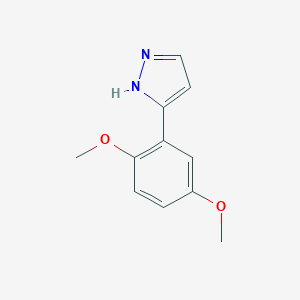

3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-8-3-4-11(15-2)9(7-8)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFGLUGSZPRTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596385 | |

| Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181122-45-2 | |

| Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole from Chalcone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles represent a cornerstone in heterocyclic chemistry, forming the core structure of numerous pharmaceuticals and agrochemicals.[1] Their synthesis has been a subject of extensive research, with the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives emerging as a highly efficient and versatile route.[2][3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific, medicinally relevant pyrazole, 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole. We will dissect the synthesis from its foundational two-stage pathway, elucidate the underlying reaction mechanism, and present a detailed, field-proven experimental protocol. This document is designed to equip researchers and drug development professionals with the necessary knowledge to confidently execute and adapt this synthesis for their specific applications.

Strategic Overview: The Chalcone-to-Pyrazole Pathway

The synthesis of this compound is most effectively approached through a robust two-stage process. This strategy offers high yields and purity by first constructing the carbon backbone (the chalcone) and then forming the heterocyclic ring.

-

Stage 1: Claisen-Schmidt Condensation to Forge the Chalcone Precursor. The initial step involves the base-catalyzed condensation of an aryl aldehyde with an aryl ketone.[3][6] For our target molecule, this translates to the reaction between 2,5-dimethoxybenzaldehyde and acetophenone to yield (E)-3-(2,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one. The use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the aldehyde.

-

Stage 2: Cyclocondensation with Hydrazine to Form the Pyrazole Ring. This is the core transformation where the α,β-unsaturated ketone system of the chalcone reacts with hydrazine hydrate.[2][7] This reaction proceeds via a cyclocondensation mechanism, ultimately forming the stable, aromatic five-membered pyrazole ring. The choice of solvent and catalyst in this stage, typically glacial acetic acid or ethanol, is crucial for driving the reaction to completion.[3]

Below is a high-level visualization of this synthetic workflow.

Caption: High-level workflow for the two-stage synthesis of the target pyrazole.

The Reaction Mechanism: A Step-by-Step Elucidation

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The conversion of the chalcone to a pyrazole via hydrazine is a classic example of nucleophilic addition followed by intramolecular cyclization and dehydration.

-

Initial Nucleophilic Attack (Michael Addition): The reaction initiates with the nucleophilic nitrogen of hydrazine attacking the electrophilic β-carbon of the chalcone's α,β-unsaturated system. This 1,4-conjugate addition breaks the carbon-carbon double bond and forms a nitrogen-carbon bond, generating an enolate intermediate.

-

Intramolecular Cyclization: The intermediate undergoes a rapid tautomerization followed by an intramolecular nucleophilic attack. The terminal nitrogen atom of the hydrazine moiety attacks the electrophilic carbonyl carbon of the original ketone. This step forms a five-membered heterocyclic ring, a pyrazolidine derivative.

-

Dehydration and Aromatization: The cyclic intermediate is not yet stable. Under the reaction conditions (typically acidic and heated), it readily undergoes dehydration by eliminating a molecule of water.[4] This elimination step results in the formation of a double bond within the ring, leading to the creation of the thermodynamically stable, aromatic pyrazole system. The use of glacial acetic acid as a solvent is particularly effective as it acts as a proton source, facilitating the protonation of the hydroxyl group and making it a better leaving group (water).[7]

This mechanistic pathway is illustrated below.

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. ijirt.org [ijirt.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 3-(2,5-Dimethoxyphenyl)-1H-pyrazole stands as a significant heterocyclic scaffold, a class of compounds renowned for its diverse pharmacological activities.[1] The confluence of the pyrazole ring system with a dimethoxyphenyl moiety presents a unique electronic and structural landscape, making a thorough spectroscopic characterization essential for quality control, reaction monitoring, and the rational design of new therapeutic agents.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of a single, complete experimental dataset for this specific molecule in publicly available literature, this document leverages established principles of spectroscopy and comparative data from closely related analogues to construct a robust and predictive spectroscopic profile. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure trustworthiness and utility in a research and development setting.

Molecular Structure and Spectroscopic Correlation

The foundational step in interpreting spectroscopic data is understanding the molecule's structure and the interplay of its functional groups. The diagram below illustrates the key structural features of this compound and how different spectroscopic techniques probe specific aspects of this architecture.

Caption: Relationship between the molecular structure and the information provided by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

-

Sample Preparation: Weigh 5-10 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[2]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR: Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

¹³C NMR: A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.[3]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the dimethoxyphenyl ring, and the methoxy groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Justification & Comparative Insights |

| NH (Pyrazole) | > 10.0 | Broad Singlet | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a downfield chemical shift due to hydrogen bonding and exchange. Its position can be highly dependent on concentration and solvent. |

| H-4 (Pyrazole) | 6.3 - 6.5 | Triplet or Doublet of Doublets | This proton is coupled to the H-5 proton and the NH proton (if coupling is observed). In similar pyrazole systems, this proton appears around this region. |

| H-5 (Pyrazole) | 7.6 - 7.8 | Doublet | This proton is coupled to the H-4 proton and is typically found further downfield than H-4. |

| Aromatic (Dimethoxyphenyl) | 6.8 - 7.2 | Multiplet | The three aromatic protons on the 2,5-dimethoxyphenyl ring will exhibit a complex splitting pattern due to their respective couplings. |

| OCH₃ | ~3.8 | Two Singlets | The two methoxy groups are in different chemical environments and are expected to appear as two distinct singlets. In related dimethoxyphenyl compounds, these signals are consistently found around 3.8-3.9 ppm.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification & Comparative Insights |

| C-3 (Pyrazole) | 148 - 152 | Attached to the dimethoxyphenyl group and a nitrogen atom, this carbon is expected to be significantly deshielded. |

| C-4 (Pyrazole) | 105 - 108 | This carbon is typically the most upfield of the pyrazole ring carbons. In 3,5-dimethylpyrazole, this carbon appears at 106.4 ppm.[6] |

| C-5 (Pyrazole) | 138 - 142 | This carbon is adjacent to the NH group and is expected to be downfield. |

| Aromatic (Dimethoxyphenyl) | 110 - 160 | The six carbons of the dimethoxyphenyl ring will appear in the aromatic region. The carbons attached to the oxygen atoms will be the most downfield (around 150-160 ppm). |

| OCH₃ | 55 - 57 | The two methoxy carbons are expected to appear in this characteristic region. In a similar compound with a 3,4-dimethoxyphenyl group, the methoxy carbons appear at 55.9 ppm.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[7]

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to determine the mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, as well as peaks for common fragments.

Predicted Mass Spectrum

For this compound (C₁₁H₁₂N₂O₂), the expected mass spectral data is as follows:

| Ion | Calculated m/z | Significance |

| [M]⁺ | 204.09 | Molecular Ion |

| [M+H]⁺ | 205.09 | Protonated Molecular Ion (commonly observed in ESI) |

Common fragmentation patterns would likely involve the loss of methyl groups (-15 Da) from the methoxy substituents and potentially cleavage of the bond between the two rings.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is standard. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.[3]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Justification & Comparative Insights |

| 3100 - 3300 | N-H stretch | The N-H stretching vibration of the pyrazole ring is expected in this region. The peak is often broad due to hydrogen bonding. |

| 3000 - 3100 | Aromatic C-H stretch | Characteristic stretching vibrations of the C-H bonds on the pyrazole and phenyl rings. |

| 2850 - 3000 | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methoxy groups. |

| ~1600, ~1500, ~1450 | C=C and C=N stretch | These bands are characteristic of the aromatic rings (phenyl and pyrazole). The pyrazole ring itself has characteristic absorptions in this region.[1][8] |

| 1200 - 1300 | Ar-O-C stretch (asymmetric) | Strong absorption due to the asymmetric stretching of the aryl ether linkage. |

| 1000 - 1100 | Ar-O-C stretch (symmetric) | Symmetric stretching of the aryl ether linkage. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm.

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated system formed by the pyrazole and dimethoxyphenyl rings. The unsubstituted pyrazole ring has an absorption maximum around 210 nm.[9] The extended conjugation with the phenyl ring is expected to cause a bathochromic (red) shift to a longer wavelength, likely in the range of 250-280 nm.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds, ensuring a high degree of scientific integrity and practical utility.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (2025). BenchChem.

-

In the IR-spectra, characteristic absorption bands are observed in the region typical of the pyrazole ring in the region of 1612, 1122, 924 cm 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved from [Link]

-

A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. (2020). Material Science Research India. Retrieved from [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PubMed Central. Retrieved from [Link]

-

Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones. (2025). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (n.d.). MDPI. Retrieved from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.). ResearchGate. Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central. Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PubMed Central. Retrieved from [Link]

-

UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

-

UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.). Retrieved from [Link]

-

3,5-dimethoxy-1h-pyrazole (C5H8N2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

3-(2-Methoxyphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.). SpectraBase. Retrieved from [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications. Retrieved from [Link]

-

3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

-

3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (n.d.). MDPI. Retrieved from [Link]

-

(a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(2,5-Dimethoxyphenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 3-(2,5-Dimethoxyphenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By delving into the theoretical underpinnings and practical aspects of NMR analysis, this document serves as a robust resource for researchers in the field. We will explore the nuances of chemical shifts, coupling constants, and the impact of annular tautomerism, supported by detailed spectral assignments and experimental protocols.

Introduction: The Significance of Pyrazole Derivatives and NMR Spectroscopy

Pyrazole derivatives are a class of heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their diverse biological activities and versatile chemical properties have made them a focal point of extensive research.[1] Understanding the precise molecular structure of these compounds is paramount for elucidating their mechanism of action and for the rational design of new derivatives with enhanced properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including connectivity and stereochemistry. This guide will provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule that presents interesting spectral features due to the interplay of two distinct aromatic systems and the phenomenon of tautomerism inherent to N-unsubstituted pyrazoles.

Fundamental Principles of NMR Spectroscopy of Pyrazoles

The interpretation of the NMR spectra of pyrazole derivatives requires a solid understanding of several key concepts:

-

Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its signal to a lower chemical shift (upfield). In this compound, the positions of the signals for the pyrazole and dimethoxyphenyl protons and carbons are dictated by the electronic effects of the nitrogen atoms and methoxy groups, respectively.

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring non-equivalent nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the number of bonds separating the coupled nuclei and the dihedral angle between them.

-

Annular Tautomerism: N-unsubstituted pyrazoles can exist in two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms.[3] If this exchange is rapid on the NMR timescale, the signals for the C3 and C5 carbons, as well as their attached protons, will be averaged.[3][4] The rate of this exchange is often dependent on factors such as solvent and temperature.[3]

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on established chemical shift ranges for pyrazole and substituted benzene derivatives.[5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 (pyrazole) | ~6.4 - 6.6 | d | ~2.0 - 2.5 |

| H5 (pyrazole) | ~7.6 - 7.8 | d | ~2.0 - 2.5 |

| H3' (phenyl) | ~7.0 - 7.2 | d | ~3.0 |

| H4' (phenyl) | ~6.9 - 7.1 | dd | ~8.8, 3.0 |

| H6' (phenyl) | ~7.4 - 7.6 | d | ~8.8 |

| OCH₃ (C2') | ~3.8 - 3.9 | s | - |

| OCH₃ (C5') | ~3.7 - 3.8 | s | - |

| N-H (pyrazole) | Broad, variable | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| C3 (pyrazole) | ~148 - 152 |

| C4 (pyrazole) | ~104 - 106 |

| C5 (pyrazole) | ~128 - 132 |

| C1' (phenyl) | ~120 - 124 |

| C2' (phenyl) | ~152 - 154 |

| C3' (phenyl) | ~112 - 114 |

| C4' (phenyl) | ~118 - 120 |

| C5' (phenyl) | ~150 - 152 |

| C6' (phenyl) | ~115 - 117 |

| OCH₃ (C2') | ~55 - 56 |

| OCH₃ (C5') | ~56 - 57 |

In-Depth Spectral Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole and dimethoxyphenyl protons.

-

Pyrazole Ring Protons: The proton at the C4 position (H4) of the pyrazole ring is expected to appear as a doublet in the range of δ 6.4-6.6 ppm. The proton at the C5 position (H5) will also be a doublet, but further downfield (δ 7.6-7.8 ppm) due to the anisotropic effect of the neighboring nitrogen atom. The coupling constant between H4 and H5 is typically small, around 2.0-2.5 Hz. The N-H proton signal is often broad and its chemical shift is highly variable, depending on the solvent, concentration, and temperature, due to chemical exchange and hydrogen bonding.[3] In some cases, it may not be observed at all.[3]

-

2,5-Dimethoxyphenyl Ring Protons: The aromatic protons of the 2,5-dimethoxyphenyl group will exhibit a characteristic splitting pattern. H3' is expected to be a doublet around δ 7.0-7.2 ppm with a small meta-coupling constant (~3.0 Hz). H4' will appear as a doublet of doublets in the range of δ 6.9-7.1 ppm, showing both ortho- and meta-coupling. H6' will be a doublet around δ 7.4-7.6 ppm with a larger ortho-coupling constant (~8.8 Hz).

-

Methoxy Protons: The two methoxy groups will each give rise to a sharp singlet signal. The methoxy group at C2' is expected around δ 3.8-3.9 ppm, while the one at C5' will be at a slightly different chemical shift, around δ 3.7-3.8 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are sensitive to the position of the substituent. The carbon bearing the aryl group, C3, is expected to resonate at approximately δ 148-152 ppm.[5] The C4 carbon will appear in the more upfield region of δ 104-106 ppm, while the C5 carbon will be found around δ 128-132 ppm.[5] The phenomenon of annular tautomerism can lead to broadening or averaging of the C3 and C5 signals in solution.[4]

-

2,5-Dimethoxyphenyl Ring Carbons: The carbons of the dimethoxyphenyl ring will have distinct chemical shifts. The carbons directly attached to the oxygen atoms (C2' and C5') will be the most downfield in the aromatic region, appearing around δ 152-154 ppm and δ 150-152 ppm, respectively. The ipso-carbon (C1') attached to the pyrazole ring will be shielded and appear around δ 120-124 ppm. The remaining aromatic carbons (C3', C4', and C6') will have chemical shifts in the range of δ 112-120 ppm.

-

Methoxy Carbons: The two methoxy carbons will have signals in the aliphatic region, typically between δ 55-57 ppm.

Experimental Protocols for NMR Data Acquisition and Analysis

To obtain high-quality NMR spectra for structural elucidation, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyrazole derivatives. The choice of solvent can influence the rate of tautomeric exchange.[3]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Data Acquisition

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

2D NMR for Unambiguous Signal Assignment

For complex molecules or to resolve ambiguities in signal assignments, two-dimensional (2D) NMR experiments are invaluable.[3][7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[3][7] It is particularly powerful for identifying quaternary carbons and for piecing together molecular fragments.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify spin systems within the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be crucial for determining stereochemistry and conformation.

The logical workflow for NMR data acquisition and analysis can be visualized as follows:

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the structural characterization of this compound. This guide has provided a detailed theoretical framework and practical considerations for acquiring and interpreting the NMR data of this important class of molecules. By understanding the principles of chemical shifts, coupling constants, and the dynamic process of annular tautomerism, researchers can confidently elucidate the structures of novel pyrazole derivatives, thereby accelerating the process of drug discovery and materials development. The application of advanced 2D NMR techniques is highly recommended for unambiguous assignments and a complete structural determination.

References

- Claramunt, R. M., et al. "A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Magnetic Resonance in Chemistry 26.11 (1988): 951-955.

- BenchChem.

- Pasha, M. A., and V. P. Jayashankara. "[Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles." Indian Journal of Chemistry-Section B 46.10 (2007): 1646.

- Cabildo, P., R. M. Claramunt, and J. Elguero. "¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives." Magnetic Resonance in Chemistry 22.11 (1984): 749-752.

- Ok, S., E. Şen, and R. Kasımoğulları. "¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives.

- Al-Masoudi, N. A. L., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Molecules 24.18 (2019): 3286.

- Berger, S., and S. Braun. "200 and More NMR Experiments: A Practical Course." John Wiley & Sons, 2004.

- Jimeno, M. L., et al. "¹H and ¹³C NMR study of perdeuterated pyrazoles." Magnetic Resonance in Chemistry 42.4 (2004): 391-394.

- Al-Azawi, K. F. "Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times." First Scientific Conference the Collage of Sciences (2013).

-

Kletskii, M. E., et al. "Some Aspects of 4H-Pyrans Synthesis Based on 4-Chloro-1-ethyl-1H-benzo[c]t[3][5]hiazine-3-carbaldehyde 2,2-dioxide: Antimicrobial Activity of the Compounds Synthesized." ResearchGate (2019).

- Ferreira, I. C. F. R., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules 24.24 (2019): 4651.

- Al-Amiery, A. A., Y. K. Al-Majedy, and A. A. H. Kadhum. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research 6.1 (2014): 106-114.

- Reddy, G. L., et al. "Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes." The Journal of Organic Chemistry 82.17 (2017): 9141-9149.

- Halberstam, M., et al. "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry 61.21 (2018): 9546-9562.

- Ponnuswamy, S., et al. "Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide on the Biological Activity of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the known and potential biological activities of the heterocyclic compound 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole. Given the nascent stage of direct research on this specific molecule, this document synthesizes findings from structurally related pyrazole derivatives to forecast its therapeutic potential and guide future research endeavors. The content herein is structured to provide a logical flow from the foundational chemistry to specific biological applications, supported by experimental insights and methodologies.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, antipsychotic, and analgesic agents.[1][2] The versatility of the pyrazole scaffold allows for substitutions at various positions, significantly influencing its pharmacokinetic and pharmacodynamic profiles.[3][4] This has made pyrazole derivatives a fertile ground for the discovery of novel therapeutic agents, particularly in oncology, inflammation, and infectious diseases.[5][6][7]

Synthesis and Chemical Profile of this compound

The synthesis of 3-aryl-1H-pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate or its derivatives. For this compound, a common synthetic route involves the reaction of 1-(2,5-dimethoxyphenyl)ethanone with a suitable formylating agent to create a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine.

A generalized synthetic scheme for 3-aryl-1H-pyrazoles is presented below.

Caption: Generalized synthetic pathway for 3-aryl-1H-pyrazoles.

The 2,5-dimethoxy substitution on the phenyl ring is of particular interest as methoxy groups can significantly alter the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets.

Potential Biological Activities and Mechanisms of Action

While direct experimental data on this compound is limited, the extensive research on structurally similar compounds provides a strong basis for predicting its biological activities.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3][5] Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9][10]

a. Kinase Inhibition: A primary mechanism of anticancer action for many pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][11]

-

Receptor Tyrosine Kinases (RTKs): Pyrazoles have been shown to inhibit RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are key drivers of tumor growth, proliferation, and angiogenesis.[10]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain pyrazole-based compounds have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[4]

A study on a series of 4-[5-(1,3-benzodioxol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamides, which included a derivative with a 2,5-dimethoxyphenyl group at the 3-position (compound 4f ), revealed cytotoxic effects against oral squamous cell carcinoma.[1] This finding provides the most direct evidence for the potential anticancer activity of the 3-(2,5-dimethoxyphenyl)pyrazole scaffold.

Caption: Postulated kinase inhibition mechanism of pyrazole derivatives.

b. Tubulin Polymerization Inhibition: Some pyrazole derivatives act as microtubule-targeting agents by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[12][13] This mechanism is characteristic of several successful anticancer drugs.

Quantitative Data on a Structurally Related Compound

The following table summarizes the cytotoxic activity of a structurally related compound, 4-[5-(1,3-benzodioxol-5-yl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (compound 4f ).[1]

| Compound | Cell Line | IC50 (µM) |

| 4f | Oral Squamous Cell Carcinoma | 6.7 - 400 |

Note: The wide range of IC50 values suggests cell line-dependent sensitivity.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[7][14]

a. Cyclooxygenase (COX) Inhibition: The primary anti-inflammatory mechanism of many pyrazoles is the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[14][15] The dimethoxy-substituted phenyl ring may play a role in the selective binding to the COX-2 active site.

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Antimicrobial Activity

The pyrazole nucleus is present in various compounds with demonstrated antibacterial and antifungal activities.[16][17] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the dimethoxyphenyl group could enhance membrane permeability, contributing to antimicrobial efficacy.

Experimental Protocols

To facilitate further research into the biological activities of this compound, the following are standard, detailed protocols for key in vitro assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX. A fluorogenic substrate is oxidized by the peroxidase activity of COX-2 in the presence of arachidonic acid, producing a fluorescent product. The rate of fluorescence increase is proportional to COX-2 activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and the fluorometric probe according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Assay Plate Setup: In a 96-well black plate, add the assay buffer, the test compound or control, and the COX-2 enzyme to the appropriate wells. Include a no-enzyme control for background fluorescence.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid and the fluorometric probe to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at an appropriate excitation/emission wavelength (e.g., 535/587 nm).

-

Data Analysis: Calculate the rate of the reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is still emerging, the extensive body of research on structurally related pyrazole derivatives strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the 2,5-dimethoxyphenyl moiety is a key structural feature that warrants further investigation, particularly in the context of kinase and COX-2 inhibition.

Future research should focus on the synthesis and in-depth biological evaluation of this specific compound. A comprehensive screening against a panel of cancer cell lines and key protein kinases is highly recommended. Furthermore, its anti-inflammatory and antimicrobial properties should be systematically investigated. Structure-activity relationship (SAR) studies involving modifications of the dimethoxy substitution pattern could provide valuable insights for the optimization of its biological activity. The protocols and insights provided in this guide serve as a foundational framework for initiating such research endeavors.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Jasim, L. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 330. [Link]

-

Cui, Z., Li, Y., Wang, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(10), 18888-18900. [Link]

-

Fuller, N. O., Sandy, J., & Blundell, T. L. (2013). Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Bioorganic & Medicinal Chemistry Letters, 23(9), 2759-2764. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archives of Pharmacal Research, 39(8), 1086-1097. [Link]

-

Gundogdu-Kalkan, E., & Salmas, R. E. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

International Journal of Scholarly Research in Chemistry and Pharmacy. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Jasim, H. A. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1), 611-618. [Link]

-

Kapupara, P. P., & Dodiya, A. N. (2011). Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. Der Pharmacia Sinica, 2(1), 194-200. [Link]

-

Kaur, H., & Singh, J. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), c64-c68. [Link]

-

Küçükgüzel, Ş. G., Koç, G., Çıkla-Süzgün, Z., et al. (2018). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1233-1242. [Link]

-

Narender, T., Reddy, K. P., & Kumar, V. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol derivatives. Bioorganic & Medicinal Chemistry Letters, 22(10), 3449-3453. [Link]

-

Sangani, C. B., Mungra, D. C., & Shingala, V. M. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. European Journal of Medicinal Chemistry, 156, 49-62. [Link]

-

Srogl, J., & Allu, S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 642171. [Link]

-

Taha, M., Ismail, N. H., & Imran, S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4930. [Link]

-

Tiznado, W., & Valderrama, J. A. (2021). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 11(20), 12089-12100. [Link]

-

Valente, C., & D'Andrea, P. (2023). Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxidative burst. ReCiPP, 6(1). [Link]

-

Vo, D. D., & Tran, T. D. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(38), 24823-24835. [Link]

-

Xia, Y., Fan, C. D., & Zhao, B. X. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. [Link]

-

Zodge, M. D., & Deshmukh, S. P. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 349-353. [Link]

-

Fahmy, H. T. Y., & El-Sayed, W. M. (2016). Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. Asian Journal of Biomedical and Pharmaceutical Sciences, 6(56), 1. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (2023). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Al-Said, M. S., & Ghorab, M. M. (2017). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 22(12), 2191. [Link]

-

Goud, B. S., & Kumar, C. G. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of Taibah University for Science, 15(1), 221-230. [Link]

-

Kumar, A., & Narasimhan, B. (2015). Synthesis, characterization, antimicrobial, and antioxidant activities of new azo disperse dyes containing pyrazole moiety. Journal of the Iranian Chemical Society, 12(11), 1969-1978. [Link]

-

Kumar, D., & Singh, S. K. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2826-2835. [Link]

-

Mphahlele, M. J., & Malindisa, S. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 5(11), 5618-5629. [Link]

-

Gundogdu-Kalkan, E., & Salmas, R. E. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Ahmad, S., & Alam, M. (2009). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o143. [Link]

-

Chimenti, F., & Bizzarri, B. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 642171. [Link]

-

Hamdy, N. A., & El-Sayed, W. M. (2017). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Medicinal Chemistry Research, 26(9), 2055-2065. [Link]

-

Kapupara, P. P., & Dodiya, A. N. (2011). Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. Der Pharmacia Sinica, 2(1), 194-200. [Link]

-

Osman, A. M., & El-Sayed, W. M. (2018). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2018(4), M1018. [Link]

Sources

- 1. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. srrjournals.com [srrjournals.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. ijnrd.org [ijnrd.org]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 13. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxidative burst [recipp.ipp.pt]

- 15. researchgate.net [researchgate.net]

- 16. ajpp.in [ajpp.in]

- 17. acgpubs.org [acgpubs.org]

A Technical Guide to the Potential Therapeutic Targets of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel synthetic compound, 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole. While direct empirical data for this specific molecule is nascent, this document synthesizes existing knowledge on the structure-activity relationships (SAR) of pyrazole-based scaffolds to postulate and provide a framework for investigating its therapeutic promise. We focus on three primary areas of high probability for biological activity: neuro-enzymatic modulation via Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) inhibition, and attenuation of inflammatory pathways. For each proposed target, this guide offers a detailed rationale grounded in medicinal chemistry principles, comprehensive, step-by-step experimental protocols for in vitro evaluation, and frameworks for data analysis and visualization. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating preclinical investigation into this promising compound.

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The versatility of the pyrazole ring allows for diverse substitutions, enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a structurally intriguing analog. The presence of the dimethoxyphenyl moiety is significant; methoxy groups can act as hydrogen bond acceptors and influence the electronic and lipophilic character of the molecule, thereby modulating its interaction with biological targets.

Based on extensive literature on substituted pyrazoles, we hypothesize that this compound is a prime candidate for investigation against the following therapeutic targets:

-

Monoamine Oxidases (MAO-A and MAO-B): Pyrazole derivatives have been identified as potent MAO inhibitors. The dimethoxyphenyl substitution may confer selectivity and potency towards one or both isoforms of this key enzyme in neurotransmitter metabolism.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The pyrazole scaffold has been successfully incorporated into AChE inhibitors, suggesting a potential role for our lead compound.

-

Inflammatory Pathway Modulators: Chronic inflammation underlies numerous diseases. Pyrazoles are well-known for their anti-inflammatory effects, often through the inhibition of enzymes like Cyclooxygenase-2 (COX-2) or by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

This guide will now delve into each of these potential therapeutic avenues, providing the scientific background and practical methodologies for their exploration.

Synthesis of this compound

The synthesis of 3-aryl-1H-pyrazoles is a well-established process in organic chemistry. A common and effective method involves the condensation of a chalcone with hydrazine hydrate.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This two-step process begins with a Claisen-Schmidt condensation to form the chalcone intermediate, followed by cyclization with hydrazine hydrate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of (E)-1-(2,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 2,5-dimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of this compound

-

Dissolve the synthesized chalcone (1 equivalent) in ethanol or glacial acetic acid.

-

Add hydrazine hydrate (NH₂NH₂·H₂O, 1.5-2 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Potential Therapeutic Target I: Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a mechanism that is therapeutically beneficial in depression and neurodegenerative disorders.[3] Pyrazole derivatives have been reported as potent MAO inhibitors.[4][5] The electronic properties of the 2,5-dimethoxyphenyl substituent could play a key role in the binding affinity and selectivity towards MAO-A or MAO-B.

Signaling Pathway: MAO in Neurotransmitter Metabolism

Caption: AChE inhibition increases acetylcholine availability at the synapse. [6][7]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol is based on the widely used colorimetric method developed by Ellman. [8][9] Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Donepezil (positive control)

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound and Donepezil in buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of DTNB solution to all wells.

-

Add 20 µL of the test compound or control dilutions. For control wells, add 20 µL of buffer.

-

Add 10 µL of AChE solution to all wells except for the blank.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for 5 minutes at 25°C.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: AChE Inhibition

| Compound | AChE IC₅₀ (µM) |

| This compound | |

| Donepezil |

Potential Therapeutic Target III: Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. Dysregulation of inflammatory pathways is implicated in a multitude of diseases. Pyrazole derivatives are well-documented anti-inflammatory agents, with some acting as selective COX-2 inhibitors. [10][11]They can also modulate the production of key pro-inflammatory cytokines like TNF-α and IL-6. [12]

Signaling Pathway: TNF-α and IL-6 in Inflammation

Caption: Inhibition of NF-κB and MAPK pathways can reduce TNF-α and IL-6 production. [13][14]

Experimental Protocol: Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Dexamethasone (positive control)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight. [15]

-

-

Compound Treatment and Stimulation:

-

Supernatant Collection and Cytokine Measurement:

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-only treated control.

-

Determine the IC₅₀ values for TNF-α and IL-6 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Celecoxib (selective COX-2 inhibitor)

-

Fluorometric or colorimetric detection reagents (e.g., Amplex Red or TMPD)

-

96-well plates

-

Plate reader

Procedure:

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add reaction buffer, heme, and the COX-2 enzyme.

-

Add various concentrations of this compound or Celecoxib.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. [18]

-

-

Reaction Initiation and Detection:

-

Calculate the reaction rates and determine the percentage of COX-2 inhibition for each compound concentration.

-

Calculate the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity

| Compound | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| This compound | |||

| Dexamethasone | N/A | ||

| Celecoxib | N/A | N/A |

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach for the initial investigation of this compound as a potential therapeutic agent. By leveraging the known pharmacology of the pyrazole scaffold, we have identified Monoamine Oxidases, Acetylcholinesterase, and key inflammatory mediators as high-priority targets for evaluation. The detailed experimental protocols provided herein offer a robust starting point for researchers to elucidate the biological activity of this novel compound.

Future work should focus on executing these in vitro assays to confirm or refute the proposed activities. Positive hits should be followed by more in-depth mechanistic studies, including determination of the mode of inhibition and selectivity profiling against related enzymes and receptors. Ultimately, promising in vitro data will pave the way for in vivo studies in relevant animal models of neurological and inflammatory diseases. The exploration of this compound and its analogs holds significant potential for the discovery of new chemical entities to address unmet medical needs.

References

-

Acetylcholine Neurotransmission. (n.d.). In Neuroscience Online. Department of Neurobiology & Anatomy, McGovern Medical School at UTHealth. Retrieved from [Link]

- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Int J Mol Sci, 12(4), 2586-2597.

- Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025). Frontiers in Chemistry, 13.

-

Expression of pro-inflammatory factors IL-6, IL-1β, TNF-α and anti-inflammatory factor IL-10. (n.d.). ResearchGate. Retrieved from [Link]

- Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). European Journal of Medicinal Chemistry, 243, 114655.

- Monoamine oxidases in development. (2010). Cell Mol Life Sci, 67(11), 1797-811.

- Physiology, Acetylcholinesterase. (2023). In StatPearls.

- Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. (2013). Eur J Med Res, 18, 29.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules, 18(11), 13857-13880.

-

Reaction pathway of deamination of monoamine neurotransmitters by monoamine oxidase. (n.d.). ResearchGate. Retrieved from [Link]

-

Schematic diagram for signaling regulation of acetylcholinesterase (AChE). (n.d.). ResearchGate. Retrieved from [Link]

-

Schematic representation of acetylcholine (ACh) metabolism in a cholinergic terminal and synaptic cleft. (n.d.). ResearchGate. Retrieved from [Link]

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2019). Frontiers in Chemistry, 7, 63.

-

The IL-1β, TNFα, and IL-6 pathways, a major inflammatory pathway upregulated in the bladder during ifosfamide-induced hemorrhagic cystitis was downregulated by IPSE pretreatment. (n.d.). ResearchGate. Retrieved from [Link]

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Pharmaceutical Journal, 23(3), 317-324.

-

Acetylcholine Neurotransmission. (n.d.). Neuroscience Online. Retrieved from [Link]

- Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. (2019). Molecules, 24(21), 3848.

-

Flow diagram of the monoamine neurotransmitter biosynthesis pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Monoamine Oxidase-A Deficiency (MAO-A) | Pathway. (n.d.). PubChem. Retrieved from [Link]

-

TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples for 1 h followed by stimulation of the cells with LPS for additional 24 h. (n.d.). ResearchGate. Retrieved from [Link]

- Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (2016). Beilstein J Org Chem, 12, 2379-2385.

-

Schematic representation of acetylcholine (ACh) metabolism in a cholinergic terminal and synaptic cleft. (n.d.). ResearchGate. Retrieved from [Link]

-

Schematic diagram of IL6 and TNF-α inflammatory pathways in HBV, HCV, NASH-induced HCC. (n.d.). ResearchGate. Retrieved from [Link]

- Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (2021). ChemistrySelect, 6(39), 10427-10443.

- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2021). RSC Med. Chem., 12(9), 1439-1456.

- Synthesis, structure and acetylcholinesterase inhibition activity of new diarylpyrazoles. (2022). Bioorg Chem, 122, 105658.

-

A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

-

Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.

- Immunometabolic programming of macrophages in asthma pathogenesis and therapy. (2023). Frontiers in Immunology, 14.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules, 18(11), 13857-13880.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). Molecules, 26(16), 4787.

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules, 28(13), 5005.

- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology, 3(3), 1-7.

- Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2021). J Med Chem, 64(13), 9107-9125.

-

Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

-

KEGG PATHWAY: map04725. (n.d.). KEGG. Retrieved from [Link]

- Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. (2018). Molecules, 23(11), 2999.

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). Molecules, 25(21), 5178.

- Design, synthesis and structure-activity relationship studies of 3-phenylpyrazino[1,2-a]indol-1(2H)-ones as amyloid aggregation and cholinesterase inhibitors with antioxidant activity. (2022). Bioorg Med Chem, 70, 116931.

- Physiology, Acetylcholinesterase. (2023). In StatPearls.

- Synthesis, structure and acetylcholinesterase inhibition activity of new diarylpyrazoles. (2022). Bioorg Chem, 122, 105658.

Sources

- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 2. Monoamine Oxidase-A Deficiency (MAO-A) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties | MDPI [mdpi.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. assaygenie.com [assaygenie.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Structure-activity relationship (SAR) of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

Authored by: A Senior Application Scientist

Publication Date: January 13, 2026

Abstract

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this core, synthesizing data from numerous studies to offer insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, explore the impact of structural modifications on biological activity, and detail the pharmacological profile of this promising class of compounds. The guide is designed to be a practical resource, complete with detailed experimental protocols and visual aids to facilitate a deeper understanding of the SAR landscape of this compound derivatives.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are cornerstones of modern drug discovery, with the pyrazole ring being a particularly prominent structural motif.[1][2] The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including hydrogen bonding capabilities and metabolic stability, making it an attractive scaffold for the design of therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[1][2][5]

The this compound core, in particular, has emerged as a key pharmacophore in the development of novel therapeutics, notably as tubulin polymerization inhibitors and kinase inhibitors.[6][7] The dimethoxyphenyl moiety is a common feature in many natural and synthetic compounds with anticancer properties, and its combination with the pyrazole ring provides a fertile ground for SAR exploration. This guide aims to provide a detailed examination of the SAR of this specific scaffold, offering a roadmap for the rational design of new and more potent therapeutic agents.

The this compound Scaffold: A Structural Overview

The core structure of this compound consists of a pyrazole ring substituted at the 3-position with a 2,5-dimethoxyphenyl group. This arrangement presents several key features for SAR studies:

-

The Pyrazole Ring: The two nitrogen atoms of the pyrazole ring are key to its chemical character. The N1 position can be unsubstituted (1H-pyrazole) or substituted, which significantly influences the molecule's physicochemical properties and biological activity. The C4 and C5 positions are also amenable to modification.

-

The Phenyl Ring: The 2,5-dimethoxy substitution pattern on the phenyl ring is crucial for the activity of many compounds in this class. The methoxy groups can act as hydrogen bond acceptors and influence the overall conformation of the molecule. Modifications to these methoxy groups or the addition of other substituents to the phenyl ring are important areas of SAR exploration.

-

The Linker: The direct bond between the pyrazole and phenyl rings provides a degree of rotational freedom, which can be influenced by the nature and size of substituents on either ring.

General Synthetic Strategies

The synthesis of this compound derivatives is typically achieved through well-established methods for pyrazole ring formation. The most common approach is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone or a related precursor with a hydrazine derivative.[8]

A general synthetic route is outlined below:

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the parent this compound.

Step 1: Synthesis of the β-Diketone Intermediate

-

To a solution of sodium methoxide (1.2 eq) in dry methanol, add 2,5-dimethoxyacetophenone (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl oxalate (1.1 eq) dropwise to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-